molecular formula C18H15ClN4OS B11087897 1-(4-Acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea

1-(4-Acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea

Cat. No.: B11087897
M. Wt: 370.9 g/mol
InChI Key: YRKGILCUMYDDKU-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea is a synthetic compound that combines a thiourea moiety with a chloroquinoline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 7-chloroquinoline-4-amine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antimalarial and anticancer agent.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites. For its anticancer activity, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .

Properties

Molecular Formula

C18H15ClN4OS

Molecular Weight

370.9 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea

InChI

InChI=1S/C18H15ClN4OS/c1-11(24)12-2-5-14(6-3-12)21-18(25)23-22-16-8-9-20-17-10-13(19)4-7-15(16)17/h2-10H,1H3,(H,20,22)(H2,21,23,25)

InChI Key

YRKGILCUMYDDKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NNC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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